molecular formula C12H19BrN2O4S2 B14656229 S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate CAS No. 41287-18-7

S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B14656229
CAS No.: 41287-18-7
M. Wt: 399.3 g/mol
InChI Key: JDMBNZQEQLWXRA-UHFFFAOYSA-N
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Description

S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a complex organic compound that features a thiosulfate group, a brominated pyridine ring, and an aminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common approach is to start with the bromination of 4-pyridinol to obtain 3-bromo-4-pyridinol. This intermediate is then reacted with 5-bromopentanol to form 5-(3-bromo-4-pyridyloxy)pentanol. The next step involves the conversion of this intermediate to 5-(3-bromo-4-pyridyloxy)pentylamine through an amination reaction. Finally, the amino group is reacted with ethylene hydrogen thiosulfate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The brominated pyridine ring can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Sulfonate derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiosulfate group may also play a role in modulating redox reactions within cells, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • S-2-((5-(3-Methoxy-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
  • S-2-((5-(3-Chloro-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate

Uniqueness

S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This compound’s specific structure allows for unique applications and properties compared to its analogs with different substituents.

Properties

CAS No.

41287-18-7

Molecular Formula

C12H19BrN2O4S2

Molecular Weight

399.3 g/mol

IUPAC Name

3-bromo-4-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine

InChI

InChI=1S/C12H19BrN2O4S2/c13-11-10-15-6-4-12(11)19-8-3-1-2-5-14-7-9-20-21(16,17)18/h4,6,10,14H,1-3,5,7-9H2,(H,16,17,18)

InChI Key

JDMBNZQEQLWXRA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCCCCCNCCSS(=O)(=O)O)Br

Origin of Product

United States

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